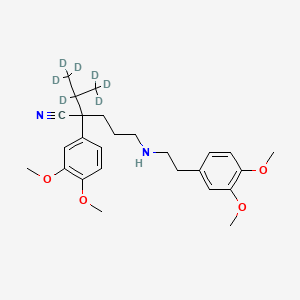
Norverapamil-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norverapamil-d7 is a deuterium-labeled derivative of Norverapamil, which is an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker and P-glycoprotein function inhibitor. This compound retains these properties and is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norverapamil-d7 involves the incorporation of deuterium atoms into the Norverapamil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the following steps:
N-Demethylation: Verapamil undergoes N-demethylation to form Norverapamil.
Deuterium Labeling: The hydrogen atoms in Norverapamil are replaced with deuterium using deuterated reagents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Verapamil are subjected to N-demethylation.
Deuterium Exchange: The resulting Norverapamil is then treated with deuterated reagents to achieve the desired deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Norverapamil-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions
Major Products
Oxidation Products: Oxides of this compound.
Reduction Products: Verapamil.
Substitution Products: Halogenated derivatives of this compound
Scientific Research Applications
Norverapamil-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Metabolism Studies: Researchers use it to investigate the metabolic pathways and mechanisms of Verapamil.
Drug Interaction Studies: It helps in understanding the interactions between Verapamil and other drugs, particularly those involving P-glycoprotein.
Analytical Method Development: It is used in the development and validation of analytical methods for detecting and quantifying Verapamil and its metabolites
Mechanism of Action
Norverapamil-d7 exerts its effects by blocking L-type calcium channels and inhibiting P-glycoprotein function. The mechanism involves:
Calcium Channel Blockade: It inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscles and reduced cardiac contractility
P-glycoprotein Inhibition: It inhibits the function of P-glycoprotein, a drug efflux transporter, thereby increasing the intracellular concentration of various drugs
Comparison with Similar Compounds
Similar Compounds
Verapamil: The parent compound, a non-dihydropyridine calcium channel blocker.
Norverapamil: The non-deuterated form of Norverapamil-d7.
Diltiazem: Another non-dihydropyridine calcium channel blocker with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are generally more stable than their non-labeled counterparts.
Enhanced Detection: The presence of deuterium allows for more precise detection and quantification in analytical studies
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |
InChI Key |
UPKQNCPKPOLASS-HXAWLNHQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





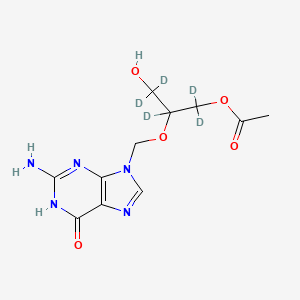
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
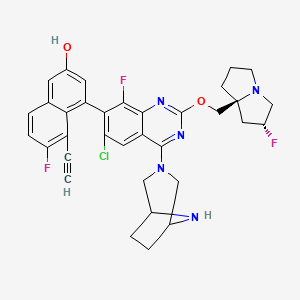
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
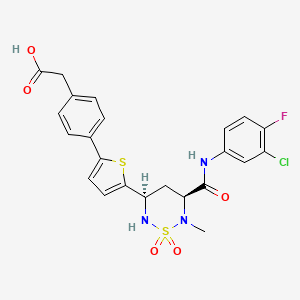

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)


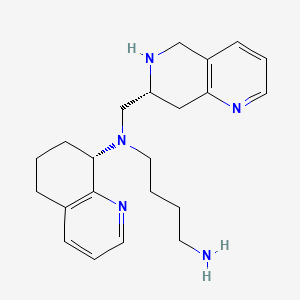
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
